molecular formula C12H15BrO2 B1279802 Tert-butyl 4-bromo-3-methylbenzoate CAS No. 347174-28-1

Tert-butyl 4-bromo-3-methylbenzoate

Cat. No.: B1279802
CAS No.: 347174-28-1
M. Wt: 271.15 g/mol
InChI Key: RIHBTHGKWXRWQX-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Ester Chemistry

Tert-butyl 4-bromo-3-methylbenzoate is a substituted aromatic ester. Aromatic esters are a class of organic compounds derived from the reaction of an aromatic carboxylic acid with an alcohol. In this specific molecule, the core is a benzoic acid ring, which is a common structure in organic chemistry.

Several key features define its place within this chemical family:

Aromatic Ring: The benzene (B151609) ring provides a stable, planar scaffold.

Ester Group: The tert-butyl ester (-COOC(CH₃)₃) is a crucial component. The bulky tert-butyl group serves as a "protecting group" for the carboxylic acid. This means it prevents the acid from reacting while other chemical transformations are carried out on the molecule. It can be selectively removed later in a synthesis under specific acidic conditions.

Substituents: The bromine (-Br) atom at position 4 and the methyl (-CH₃) group at position 3 are "functional handles." These substituents provide specific points on the aromatic ring where chemists can perform further reactions to build more complex structures.

The combination of a stable aromatic core, a robust protecting group, and reactive handles makes this compound a well-defined and predictable component in multi-step organic synthesis.

Significance as a Versatile Synthetic Intermediate

An intermediate is a molecule that is formed during the process of converting starting materials into a final product. This compound is a highly valued intermediate because its different parts can be modified selectively.

The primary site of reactivity is the carbon-bromine bond. The bromine atom is an excellent "leaving group" in a variety of powerful chemical reactions known as palladium-catalyzed cross-coupling reactions. dntb.gov.ua These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, which is a fundamental challenge in chemical synthesis. Some of the most important coupling reactions involving this intermediate include:

Suzuki-Miyaura Coupling: Reacting with boronic acids to form new carbon-carbon bonds. sigmaaldrich.com

Buchwald-Hartwig Amination: Reacting with amines to form carbon-nitrogen bonds, which are essential in many drug molecules. researchgate.net

Sonogashira Coupling: Reacting with terminal alkynes to create carbon-carbon triple bonds.

Negishi and Stille Couplings: Other cross-coupling methods that expand the range of possible new bonds.

The strategic placement of the methyl group next to the bromine atom can also influence the reactivity of the molecule, sometimes providing steric hindrance that can guide the outcome of a reaction. After these coupling reactions have been performed, the tert-butyl ester can be removed to reveal the carboxylic acid, providing another functional group for further modification. This step-by-step, controlled approach is central to modern organic synthesis.

Overview of Key Research Trajectories

Research involving this compound is primarily focused on its application as a building block for creating novel, high-value compounds. synhet.com The main areas of investigation include:

Pharmaceutical Synthesis: The compound is used as a starting material or key intermediate in the synthesis of biologically active molecules. synhet.com Its structure can be found embedded within larger molecules designed to interact with specific biological targets like enzymes or receptors.

Agrochemical Development: Similar to pharmaceuticals, the synthesis of new pesticides and herbicides often relies on intermediates that allow for precise structural modifications to optimize activity and reduce environmental impact.

Materials Science: Aryl-containing molecules are foundational to the development of organic electronic materials, such as those used in OLEDs or organic photovoltaics. The ability to create complex biaryl structures through cross-coupling reactions makes this intermediate relevant to materials research.

A common synthetic route to prepare this compound is through the esterification of 4-bromo-3-methylbenzoic acid using tert-butanol (B103910) or tert-butyl acetate (B1210297) in the presence of an acid catalyst. Researchers continue to optimize these synthetic methods to improve yield and purity, ensuring a reliable supply for these advanced applications.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name This compound synhet.com
CAS Number 347174-28-1 synhet.combiosynth.com
Molecular Formula C₁₂H₁₅BrO₂ biosynth.com
Molecular Weight 271.15 g/mol biosynth.com

| Appearance | White to off-white powder |

Table 2: Common Synthetic Reactions

Reaction Type Description Key Reagents
Esterification Synthesis of the title compound from its corresponding carboxylic acid. 4-bromo-3-methylbenzoic acid, tert-Butanol, Acid catalyst (e.g., H₂SO₄)
Suzuki Coupling Formation of a C-C bond by replacing the bromine atom. A boronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base sigmaaldrich.com
Buchwald-Hartwig Amination Formation of a C-N bond by replacing the bromine atom. An amine, Palladium catalyst, Hindered phosphine (B1218219) ligand, Base researchgate.net

| Reduction | Reduction of the ester to an alcohol. | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄) |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-bromo-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-8-7-9(5-6-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHBTHGKWXRWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474358
Record name TERT-BUTYL 4-BROMO-3-METHYLBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347174-28-1
Record name TERT-BUTYL 4-BROMO-3-METHYLBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Tert Butyl 4 Bromo 3 Methylbenzoate

Esterification Pathways from 4-Bromo-3-methylbenzoic Acid Precursors

The principal method for synthesizing tert-butyl 4-bromo-3-methylbenzoate is through the esterification of 4-bromo-3-methylbenzoic acid. This reaction typically involves the condensation of the carboxylic acid with a tert-butyl source, most commonly tert-butanol (B103910) or isobutylene (B52900), under acidic conditions. thieme.de The tert-butyl group is valued as a protecting group for the carboxylic acid due to its stability against nucleophiles and reducing agents, and its straightforward removal under acidic conditions. thieme.de

The general reaction is as follows:

Reaction Scheme for the Esterification of 4-Bromo-3-methylbenzoic Acid

Reaction Scheme

Acid catalysis is essential for the esterification of carboxylic acids with the sterically hindered tert-butanol. The catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol. Common catalysts for this process include strong mineral acids and organic sulfonic acids. google.com

Concentrated sulfuric acid is a frequently employed catalyst for the synthesis of tert-butyl esters, including this compound. thieme.de The reaction involves heating 4-bromo-3-methylbenzoic acid with an excess of tert-butanol in the presence of a catalytic amount of sulfuric acid. google.com This method is a conventional approach for preparing tert-butyl esters from carboxylic acids and tert-butanol or isobutene gas. thieme.de The strong acidity and dehydrating properties of sulfuric acid help to drive the reaction towards completion.

p-Toluenesulfonic acid (p-TsOH) serves as an effective and often preferred alternative to sulfuric acid for esterification reactions. researchgate.net It is a strong organic acid that is solid and easier to handle than sulfuric acid. nih.gov p-TsOH is a powerful organocatalyst in various esterification reactions, with activity comparable to or even exceeding that of sulfuric acid. researchgate.net Its use is common in procedures that require the azeotropic removal of water, as it is compatible with organic solvents like toluene (B28343). ajgreenchem.com

To maximize the yield and reaction rate of the esterification process, careful optimization of the reaction conditions is crucial. Key parameters include the method of water removal, solvent choice, and temperature control.

Esterification is a reversible reaction, and the water produced as a byproduct can hydrolyze the ester back to the starting materials, thus limiting the yield. To overcome this, the reaction is often performed under reflux conditions with continuous removal of water. A common technique is azeotropic distillation, where a solvent that forms a low-boiling azeotrope with water, such as toluene, is used. ajgreenchem.comgoogle.com The water-toluene azeotrope distills off, and upon condensation, separates into two layers in a Dean-Stark apparatus. The water is removed, and the solvent is returned to the reaction flask, effectively driving the equilibrium towards the product side. google.com This continuous removal of water is a critical factor in achieving high conversion rates. researchgate.net

The choice of solvent and the reaction temperature are interdependent and vital for the success of the esterification. The solvent must be inert to the reaction conditions and capable of dissolving the reactants. For acid-catalyzed esterifications, solvents such as toluene, dichloromethane, N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are often considered. google.comresearchgate.net Toluene is particularly advantageous when azeotropic water removal is employed. ajgreenchem.com

The reaction temperature is typically elevated to the boiling point of the solvent to facilitate reflux. google.com For instance, reactions using toluene are conducted at its reflux temperature to enable azeotropic distillation. The temperature must be high enough to provide the necessary activation energy for the reaction but controlled to prevent unwanted side reactions or decomposition of the product.

Parameter Condition/Reagent Purpose Source
Reactant 4-Bromo-3-methylbenzoic acidCarboxylic acid precursor
Reactant tert-Butanol / IsobutyleneSource of the tert-butyl group thieme.de
Catalyst Sulfuric Acid (H₂SO₄)Strong acid catalyst to protonate the carbonyl group thieme.de
Catalyst p-Toluenesulfonic Acid (p-TsOH)Solid, strong organic acid catalyst researchgate.net
Technique Reflux with Azeotropic Water RemovalTo drive the reaction equilibrium towards the product ajgreenchem.com
Solvent TolueneForms an azeotrope with water for removal ajgreenchem.com
Solvent Dichloromethane, THF, DMFAlternative inert solvents for the reaction google.comresearchgate.net

Optimization of Reaction Conditions for Esterification Efficiency

Large-Scale and Industrial Preparative Approaches

The industrial production of this compound is primarily centered around the esterification of 4-bromo-3-methylbenzoic acid. The choice of methodology often depends on factors such as cost, scalability, safety, and desired purity. Both batch and continuous processing methods are viable for its large-scale synthesis.

Batch Process Methodologies in Production

Batch processing remains a common approach for the synthesis of fine chemicals like this compound due to the versatility of the equipment and well-established procedures. Several methods have been reported, primarily involving the reaction of 4-bromo-3-methylbenzoic acid with a tert-butylating agent.

One of the principal batch methods is the acid-catalyzed esterification using isobutylene. In a typical procedure, 4-bromo-3-methylbenzoic acid is dissolved in a suitable solvent such as dry ether. The solution is cooled, and isobutylene gas is introduced, followed by the addition of a strong acid catalyst like trifluoromethanesulfonic acid. The reaction is then allowed to proceed at room temperature in a sealed vessel. While this method can achieve high yields (90-95%), it requires the handling of a flammable gas and a pressure vessel, which can pose challenges on an industrial scale.

An alternative batch method involves the use of tert-butyl acetate (B1210297) as both the tert-butylating agent and the solvent. In this approach, 4-bromo-3-methylbenzoic acid is treated with tert-butyl acetate in the presence of a catalytic amount of a strong acid, such as perchloric acid, at room temperature. This method avoids the use of gaseous isobutylene and high pressures, simplifying the reactor setup. However, the use of perchloric acid introduces potential hazards, and yields are typically slightly lower than the isobutylene method, in the range of 70-85%.

Coupling reagents can also be employed for the synthesis in a batch process. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), facilitate the esterification of 4-bromo-3-methylbenzoic acid with tert-butanol. This method offers mild reaction conditions and high selectivity, but the high cost of the reagents and the need for chromatographic purification to remove byproducts can be limiting factors for large-scale industrial production.

The precursor, 4-bromo-3-methylbenzoic acid, is itself typically synthesized in a batch process via the diazotization of 4-amino-3-methylbenzoic acid, followed by a Sandmeyer reaction using copper(I) bromide. chemicalbook.com

Batch Process Method Starting Materials Key Reagents/Catalysts Typical Yield Advantages Disadvantages Reference
Isobutylene Esterification4-Bromo-3-methylbenzoic acid, IsobutyleneTrifluoromethanesulfonic acid90-95%High yield, clean reactionRequires pressure vessel, handling of flammable gas
tert-Butyl Acetate Method4-Bromo-3-methylbenzoic acid, tert-Butyl AcetatePerchloric acid70-85%Simpler setup, no high pressureLower yield, hazards of perchloric acid
Coupling Reagent Method4-Bromo-3-methylbenzoic acid, tert-ButanolDCC or EDC, DMAP75-85%Mild conditions, high selectivityExpensive reagents, purification challenges

Continuous Process Methodologies in Production

Continuous flow chemistry offers several advantages over traditional batch processing for industrial-scale synthesis, including enhanced safety, improved heat and mass transfer, better process control, and the potential for higher throughput. youtube.com While specific details for the continuous flow synthesis of this compound are not extensively published, the principles can be applied based on established continuous esterification and related transformations.

A potential continuous flow process would involve pumping a solution of 4-bromo-3-methylbenzoic acid and a suitable tert-butylating agent, such as tert-butanol or tert-butyl acetate, through a heated reactor column packed with a solid acid catalyst. nih.gov Porous polymeric acid resins, for example, have been shown to be effective catalysts for continuous esterification reactions, offering the benefit of easy separation from the product stream and potential for catalyst recycling. nih.gov This approach would eliminate the need for corrosive mineral acids and simplify the workup procedure.

The benefits of continuous flow are particularly relevant for reactions that are highly exothermic or involve hazardous reagents. The small reactor volumes in flow systems minimize the risk associated with runaway reactions. nih.gov Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time can lead to improved yields and selectivity compared to batch processes. nih.gov For a reaction like the esterification of the sterically hindered 4-bromo-3-methylbenzoic acid, the enhanced heat transfer in a flow reactor could allow for higher reaction temperatures, potentially accelerating the reaction rate without significant side product formation. mdpi.com

Continuous Process Feature Description Potential Advantage for this compound Synthesis
Reactor Type Packed-bed reactor with a solid acid catalystEliminates the need for corrosive liquid acids, simplifies purification.
Reactant Feed Continuous pumping of starting materialsPrecise control over stoichiometry and reaction time.
Heat and Mass Transfer Superior to batch reactorsAllows for higher reaction temperatures to increase the rate of esterification for the hindered substrate.
Safety Small reaction volumes, better temperature controlReduced risk of thermal runaway, especially if hazardous reagents are used.
Process Control Automated systems for monitoring and adjustmentConsistent product quality and yield.

Emerging Synthetic Strategies and High-Yield Preparations

Research into more efficient and environmentally benign synthetic methods continues to generate new strategies for esterification reactions, which are applicable to the synthesis of this compound.

One emerging area is the development of novel catalytic systems. For instance, the use of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as a tert-butyl source under solvent- and base-free conditions facilitated by electromagnetic milling has been reported as a green and efficient method for synthesizing tert-butyl esters. This mechanochemical approach avoids the need for solvents and external heating, offering a potentially more sustainable industrial process.

Another promising strategy involves the use of highly active and selective catalysts for the tert-butylation of carboxylic acids. Research has shown that certain catalysts can promote the esterification of sterically hindered carboxylic acids with high efficiency. While not yet documented specifically for this compound, these advanced catalytic systems could lead to higher yields and milder reaction conditions.

Furthermore, advancements in flow chemistry, such as the use of microreactors, enable rapid reaction optimization and can lead to the discovery of high-yield conditions that are not easily accessible in batch processing. The direct and sustainable synthesis of tertiary butyl esters has been demonstrated using flow microreactor systems, which proved to be more efficient and versatile compared to batch methods. These emerging technologies hold the potential to significantly improve the synthesis of this compound, making it more cost-effective and environmentally friendly.

Emerging Strategy Description Potential Advantages
Mechanochemistry Use of electromagnetic milling with (Boc)2OSolvent-free, base-free, no external heating, sustainable.
Advanced Catalysis Development of highly active and selective catalystsHigher yields, milder reaction conditions, suitable for hindered substrates.
Flow Microreactors Utilization of microreactor technology for synthesisEfficient, versatile, sustainable, rapid optimization of reaction conditions.

Reactivity Profiles and Transformative Organic Reactions of Tert Butyl 4 Bromo 3 Methylbenzoate

Halogen-Mediated Cross-Coupling Reactions at the Aryl Bromide Site

The bromine atom on the aromatic ring of tert-butyl 4-bromo-3-methylbenzoate is the primary site of reactivity for numerous palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the reaction of aryl halides with organoboron compounds. For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the C4 position. The general reaction involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling with a suitable boronic acid or boronic ester. nih.gov

The success of the Suzuki-Miyaura coupling, especially with sterically demanding substrates like this compound, is highly dependent on the choice of ligand. The methyl group ortho to the bromine atom and the bulky tert-butyl ester group introduce significant steric hindrance around the reaction center.

Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), are highly effective in these cases. nih.gov These ligands promote the formation of the active, monoligated Pd(0) species, facilitate the oxidative addition step, and accelerate the rate-limiting transmetalation and reductive elimination steps. rsc.orgresearchgate.net The large steric footprint of these ligands helps to create a coordinatively unsaturated palladium center that is more reactive, while also promoting the reductive elimination step to release the final product. researchgate.net Arsa-Buchwald ligands, which are arsenic analogs, have also been developed and show effectiveness for sterically hindered substrates due to the longer arsenic-palladium bond, which can facilitate the transmetalation step. rsc.org

Table 1: Effect of Ligand Choice on Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

Ligand General Features Suitability for Hindered Substrates
Triphenylphosphine (PPh₃) Traditional, less bulky ligand. Often results in slow reaction rates and low yields.
Buchwald Ligands (e.g., XPhos, SPhos) Bulky, electron-rich biaryl monophosphines. Excellent; promotes efficient catalyst turnover and high yields. nih.govrsc.org
Arsa-Buchwald Ligands Arsenic analogs of Buchwald ligands. Effective; longer Pd-As bond facilitates transmetalation. rsc.orgresearchgate.net
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form stable Pd complexes. Can be effective, but ligand choice is critical.

While the coupling at the sp²-hybridized carbon of the aryl bromide in this compound is not in itself a stereocenter, the principles of stereoretention are crucial when the coupling partner is a stereodefined alkenylboronic acid. In such cases, the geometry of the double bond (E or Z) is typically retained in the final product. However, Z-to-E isomerization can occur, and the extent of this isomerization is heavily influenced by the palladium ligand. organic-chemistry.org Studies have shown that ligands like tri(o-tolyl)phosphine (P(o-Tol)₃) can be highly effective in preserving the Z-olefin geometry in the coupled product under mild conditions. organic-chemistry.org This highlights the sensitivity of the reaction's stereochemical outcome to the specific ligand employed. organic-chemistry.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition : The cycle begins with the oxidative addition of the aryl bromide, this compound, to a low-valent Pd(0) complex. Kinetic studies suggest that for aryl bromides, this addition occurs from a monoligated Pd(0) complex (e.g., Pd(PPh₃)), rather than the more saturated Pd(PPh₃)₂ species, particularly under catalytic conditions. researchgate.netchemrxiv.org This step forms a Pd(II) intermediate.

Transmetalation : This is often the rate-determining step. The organoboron reagent, activated by a base (like carbonate or hydroxide), forms a boronate "ate" complex. nih.govresearchgate.net This activated species then transfers its organic group to the Pd(II) center, displacing the bromide. The exact mechanism can depend on the conditions, with pathways involving either a palladium halide complex reacting with the organoboronate or a palladium hydroxido complex reacting with the neutral organoboron compound being proposed. researchgate.net

Reductive Elimination : The final step is the reductive elimination from the diarylpalladium(II) complex. This step forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.gov

The presence of bulky ligands is crucial throughout the cycle, influencing the rates of each step and the stability of the intermediates. nih.gov

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds. organic-chemistry.org For this compound, this reaction allows the introduction of primary or secondary amines at the C4 position, providing access to a wide range of N-aryl compounds.

The reaction typically employs a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a bulky, electron-rich phosphine ligand, similar to those used in Suzuki couplings. nih.gov A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine and facilitate the catalytic cycle. The choice of solvent, ligand, and base is critical for achieving high yields, especially given the steric hindrance of the substrate. nih.govorgsyn.org

The Stille coupling reaction provides another avenue for C-C bond formation by reacting the aryl bromide with an organostannane reagent (R-SnR'₃), catalyzed by palladium. While often supplanted by the less toxic Suzuki-Miyaura reaction, the Stille coupling remains a useful tool, particularly because organostannanes are often tolerant of a wide variety of functional groups and are not sensitive to water.

For this compound, a Stille coupling would proceed by reacting it with a suitable organotin compound in the presence of a palladium catalyst, such as Pd(PPh₃)₄. The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation (where the organic group is transferred from tin to palladium), and reductive elimination.

Table 2: Comparison of Cross-Coupling Reactions for this compound

Reaction Coupling Partner Key Reagents Advantages Disadvantages
Suzuki-Miyaura Organoboron compound (e.g., R-B(OH)₂) Pd catalyst, phosphine ligand, base Low toxicity of boron byproducts, high functional group tolerance. nih.gov Boronic acids can be unstable; base sensitivity.
Buchwald-Hartwig Amine (R₂NH) Pd catalyst, phosphine ligand, strong base Direct C-N bond formation, broad amine scope. organic-chemistry.org Requires strong base, potential for side reactions.
Stille Coupling Organostannane (R-SnR'₃) Pd catalyst, often no base needed High functional group tolerance, stable reagents. High toxicity of tin reagents and byproducts.

Other Transition Metal-Catalyzed Coupling Strategies

Beyond the more common Suzuki, and Buchwald-Hartwig reactions, this compound can participate in other transition metal-catalyzed coupling reactions. These methods provide alternative pathways for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, cobalt-catalyzed cross-coupling reactions have been explored as a viable strategy. In some cases, these reactions can proceed even without a traditional transition metal catalyst, promoted instead by a strong base like potassium tert-butoxide (KOtBu). acs.org The reactivity of aryl halides in such couplings often depends on the nature of the halide, with iodides being more reactive than bromides. acs.org

The Sonogashira coupling, which involves the reaction of a vinyl or aryl halide with a terminal alkyne, is another important transition metal-catalyzed reaction. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. While specific examples with this compound are not prevalent in the provided results, the analogous methyl 4-bromo-3-methylbenzoate is known to undergo Suzuki coupling reactions. sigmaaldrich.comsigmaaldrich.com This suggests that the tert-butyl ester would likely be compatible with various palladium-catalyzed cross-coupling conditions. The choice of ligand is crucial in these reactions, often influencing the catalyst's activity and selectivity. researchgate.net

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom attached to the aromatic ring of this compound is a leaving group, enabling its displacement by various nucleophiles.

Reactions with Hydroxide Nucleophiles

Treatment of this compound with a strong base, such as sodium hydroxide, can lead to nucleophilic aromatic substitution, replacing the bromine atom with a hydroxyl group. This reaction typically requires elevated temperatures and is a common method for the synthesis of substituted phenols. The resulting product would be tert-butyl 4-hydroxy-3-methylbenzoate.

Reactions with Alkoxide Nucleophiles

Similarly, alkoxide nucleophiles, such as sodium methoxide (B1231860) or ethoxide, can displace the bromine atom to form the corresponding aryl ethers. For example, reaction with sodium methoxide would yield tert-butyl 4-methoxy-3-methylbenzoate. These reactions are often carried out in the corresponding alcohol as the solvent.

Reactions with Amine Nucleophiles

The bromine atom can also be displaced by amine nucleophiles to form N-aryl derivatives. This can include ammonia (B1221849), primary amines, and secondary amines. For instance, reaction with ammonia would yield tert-butyl 4-amino-3-methylbenzoate. These reactions can sometimes be complex, as the product amine can also act as a nucleophile, leading to multiple substitutions. chemguide.co.uk The reaction conditions, such as the solvent and the presence of a base, can significantly influence the outcome of these reactions. clockss.orgresearchgate.net

Reduction and Oxidation Reactions of Functional Groups

Reduction of the Ester Moiety to Alcohol Derivatives

The tert-butyl ester group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction would yield (4-bromo-3-methylphenyl)methanol. It is important to note that LiAlH₄ is a very reactive reagent and will also reduce other functional groups if present. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters.

Oxidation of the Methyl Group to Carboxylic Acid Derivatives

The methyl substituent on the aromatic ring of this compound is susceptible to oxidation, providing a pathway to synthesize carboxylic acid derivatives.

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can convert alkylbenzenes to benzoic acids. masterorganicchemistry.com The oxidation of the methyl group of this compound with KMnO₄ is expected to yield 4-bromo-3-(tert-butoxycarbonyl)benzoic acid. This reaction is typically performed in an aqueous solution under basic or neutral conditions, followed by acidification to protonate the resulting carboxylate.

Reaction Scheme:

Generated code
Reactant Reagent Product Typical Conditions
This compoundPotassium Permanganate (KMnO₄)4-bromo-3-(tert-butoxycarbonyl)benzoic acidAqueous solution, reflux conditions

Chromium trioxide (CrO₃) is another strong oxidizing agent that can be employed for the oxidation of benzylic methyl groups. organic-chemistry.org The reaction with this compound would also lead to the formation of 4-bromo-3-(tert-butoxycarbonyl)benzoic acid. These oxidations are often carried out in acetic acid or a mixture of acetic acid and acetic anhydride.

Reaction Scheme:

Generated code
Reactant Reagent Product Typical Conditions
This compoundChromium Trioxide (CrO₃)4-bromo-3-(tert-butoxycarbonyl)benzoic acidAcetic acid, reflux conditions

Lithiation and Organometallic Reactivity

The bromine atom on the aromatic ring serves as a handle for the generation of organometallic intermediates, which are highly valuable in carbon-carbon bond-forming reactions.

Aryl bromides can be converted to their corresponding aryllithium reagents through a metal-halogen exchange reaction. saylor.org This is commonly achieved by treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. nih.govwikipedia.org In the case of this compound, this reaction would generate tert-butyl 4-lithio-3-methylbenzoate. The choice of solvent is crucial, with ethereal solvents like THF or diethyl ether often being used to facilitate the reaction. nih.gov

Reaction Scheme:

Generated code
Reactant Reagent Product Typical Conditions
This compoundn-Butyllithium (n-BuLi)Tert-butyl 4-lithio-3-methylbenzoateAnhydrous THF or diethyl ether, low temperature (e.g., -78 °C)

This organolithium intermediate is a powerful nucleophile and can be used in a variety of subsequent reactions, such as quenching with electrophiles to introduce new functional groups.

Applications in Complex Molecular Scaffolding

The structure of this compound makes it a valuable building block, or "scaffold," in organic synthesis, particularly for creating complex molecular frameworks for pharmaceuticals and agrochemicals. biosynth.com The bromine atom at the C4 position is the primary reactive site for carbon-carbon bond-forming reactions.

This compound is frequently employed in transition metal-catalyzed cross-coupling reactions. These reactions allow for the precise installation of new functional groups or larger molecular fragments at the position of the bromine atom, a critical step in building complex target molecules.

Table 1: Key Cross-Coupling Reactions Utilizing this compound

Reaction Name Catalyst System (Typical) Bond Formed Application
Suzuki-Miyaura Coupling Palladium (e.g., Pd(PPh₃)₄) + Base Carbon-Carbon (Aryl-Aryl, Aryl-Alkyl) Synthesis of bi-aryl compounds and complex drug candidates.
Buchwald-Hartwig Amination Palladium or Copper + Base Carbon-Nitrogen Formation of aryl amines, common structures in pharmaceuticals.
Stille Coupling Palladium Carbon-Carbon Versatile C-C bond formation with organotin reagents.

| Negishi Coupling | Palladium or Nickel | Carbon-Carbon | C-C bond formation using organozinc reagents. |

Through these transformative reactions, the relatively simple scaffold of this compound is elaborated into more intricate and functionally diverse molecules. biosynth.com

Electrophilic Aromatic Substitution Considerations

When this compound is subjected to electrophilic aromatic substitution (EAS), the position of the incoming electrophile is not random. The outcome is dictated by the electronic and steric properties of the substituents already present on the aromatic ring. libretexts.orglibretexts.org

Directing Effects of Bromine and Methyl Substituents

The methyl and bromine groups exert competing and complementary influences on the regioselectivity of the reaction. libretexts.org Both groups are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to themselves. libretexts.org

Methyl Group (-CH₃): As an alkyl group, the methyl substituent is an activating group . libretexts.org It donates electron density to the benzene (B151609) ring through an inductive effect and stabilizes the positively charged reaction intermediate (the arenium ion) via hyperconjugation. libretexts.org This effect makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. It directs incoming groups to its ortho (C2) and para (C6) positions.

Bromine Atom (-Br): As a halogen, bromine is a deactivating group due to its strong electron-withdrawing inductive effect, which makes the ring less reactive. libretexts.org However, it is still an ortho, para-director . This is because the lone pairs of electrons on the bromine atom can participate in resonance, stabilizing the arenium ion when the electrophile adds to the ortho (C5) or para (C1, which is occupied) positions. libretexts.org

The combined influence of these groups means that the most electronically favored positions for an incoming electrophile are C2, C5, and C6. The activating nature of the methyl group tends to make positions C2 and C6 more favorable than position C5.

Table 2: Summary of Substituent Directing Effects

Substituent Electronic Effect Classification Directing Influence
-CH₃ (at C3) Electron-Donating (Inductive/Hyperconjugation) Activating ortho, para (to C2, C6)

| -Br (at C4) | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Deactivating | ortho, para (to C5) |

Steric Hindrance from the tert-Butyl Ester Group on Reaction Regioselectivity

Beyond electronic effects, the physical size of the substituents plays a crucial role in determining the final product distribution. The tert-butyl ester group [-C(O)O-C(CH₃)₃] is exceptionally bulky. stackexchange.com

This large group, located at the C1 position, creates significant steric hindrance, physically blocking access to the adjacent ortho positions, C2 and C6. libretexts.orgstackexchange.com While the electronic directing effects of the methyl group favor substitution at C2 and C6, the steric bulk of the tert-butyl group makes it difficult for an incoming electrophile to approach these sites. libretexts.org

This steric clash has a profound impact on regioselectivity:

Substitution at the C6 position is heavily disfavored due to being sterically crowded by the adjacent tert-butyl ester.

Substitution at the C2 position is also hindered, though perhaps to a lesser extent than C6.

The C5 position, which is ortho to the bromine but meta to the methyl group, becomes a more likely site of attack for many electrophiles, as it is sterically unencumbered compared to C2 and C6.

Therefore, the interplay between the electronic directing effects and steric hindrance results in a complex product outcome. While electronics favor C2 and C6, sterics favor C5. The ultimate regioselectivity will depend on the size of the incoming electrophile, with larger electrophiles being more likely to add at the less hindered C5 position. This phenomenon is well-documented; for instance, in the nitration of t-butylbenzene, the para product is heavily favored over the sterically hindered ortho product. stackexchange.com

Applications in Complex Molecule Synthesis and Chemical Biology Tool Development

Precursor in Pharmaceutical Building Blocks Synthesis

The compound is a key intermediate in the generation of more complex molecules for pharmaceutical research. The bromine atom on the aromatic ring provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, which are essential for building the core structures of many drug candidates. For instance, it can be used to synthesize biaryl compounds, a common motif in pharmacologically active molecules. The tert-butyl ester group serves as a protecting group for the carboxylic acid, preventing it from undergoing unwanted reactions during synthesis and allowing for its deprotection under specific conditions in later synthetic steps.

Reaction Type Role of Tert-butyl 4-bromo-3-methylbenzoate Significance in Pharmaceutical Synthesis
Suzuki-Miyaura CouplingBromine atom acts as a leaving group for coupling with boronic acids.Formation of C-C bonds to create biaryl structures.
Buchwald-Hartwig AminationBromine atom is replaced by a nitrogen nucleophile.Introduction of amine functionalities.

Intermediate in Agrochemical Development

In the field of agrochemical research, this compound serves as a valuable intermediate for the synthesis of new pesticides and herbicides. synhet.com The development of novel agrochemicals is crucial for improving crop yields and managing pests and weeds. The synthesis of these complex molecules often requires versatile building blocks that can be readily modified. The bromine atom on the benzene (B151609) ring of this compound allows for the introduction of various functional groups that can impart specific biological activities to the final product. innospk.com While specific commercial agrochemicals derived directly from this compound are not extensively documented in publicly available literature, its utility as a starting material for creating libraries of potential agrochemical candidates is recognized. raysbiotech.com

Role in Dye Synthesis

The structural framework of this compound can be found in precursors to certain classes of dyes. synhet.com The aromatic ring system is a common feature in many chromophores, the part of a molecule responsible for its color. Through chemical transformations, the bromo and methyl substituents can be altered, and the ester can be hydrolyzed and coupled with other aromatic systems to create larger conjugated systems that absorb light in the visible spectrum. For example, the bromine atom can be replaced through coupling reactions to extend the conjugation of the system, a key principle in designing dyes with specific colors.

Contributions to Fluorescent Probe Design and Synthesis

The development of fluorescent probes is a significant area of chemical biology, enabling the visualization of biological processes in real-time. This compound has been utilized as a scaffold in the synthesis of such probes.

The core structure of this compound can be chemically modified to produce fluorescent molecules. For instance, the bromine atom can be replaced with a fluorophore or a group that can be further functionalized to attach a fluorophore. The methyl group and the substitution pattern on the benzene ring can influence the photophysical properties of the resulting dye, such as its absorption and emission wavelengths. Research has shown that related bromo-aromatic compounds can be used to synthesize spontaneously blinking dyes for super-resolution microscopy. biorxiv.org

A key challenge in biomolecular imaging is ensuring that the fluorescent probe reaches its intended target within a cell or organism. Probes derived from this compound can be engineered for targeted delivery. sigmaaldrich.com This is achieved by attaching specific targeting moieties to the molecule. For example, a ligand that binds to a particular cell surface receptor can be coupled to the probe, directing it to cells that express that receptor. The tert-butyl ester can also be hydrolyzed to a carboxylic acid, providing a convenient attachment point for such targeting groups.

Probe Component Function Example of Modification
Aromatic RingCore scaffoldIntroduction of a fluorophore.
Bromo GroupReactive siteSuzuki coupling to attach targeting ligands.
Tert-butyl EsterProtecting group/attachment pointHydrolysis to carboxylic acid for bioconjugation.

Utilization in Catalyst Ligand Development

In the field of catalysis, ligands play a crucial role in controlling the activity and selectivity of metal catalysts. This compound can be used as a starting material for the synthesis of specialized ligands. biosynth.com The bromine atom allows for the introduction of phosphorus or other coordinating atoms through cross-coupling reactions, leading to the formation of phosphine (B1218219) ligands. The substitution pattern on the aromatic ring can be tailored to fine-tune the steric and electronic properties of the ligand, which in turn influences the performance of the catalyst in various chemical transformations.

Emerging Applications in Advanced Materials Science Precursors

This compound is emerging as a significant precursor in the field of advanced materials science, particularly in the synthesis of novel polymers. Its utility stems from its specific chemical architecture, which allows it to function as a versatile building block for creating complex macromolecular structures. The presence of a bromine atom on the aromatic ring is a key feature, enabling its participation in a variety of carbon-carbon bond-forming reactions, which are fundamental to polymerization processes.

The primary route through which this compound is utilized in materials synthesis is via cross-coupling reactions. Techniques such as Suzuki-Miyaura or Buchwald-Hartwig couplings can leverage the reactive carbon-bromine bond to link these monomeric units together, forming a polymer backbone. The methyl group on the benzene ring influences the solubility and processing characteristics of the resulting polymer, while the tert-butyl ester group can be retained for its steric bulk or potentially cleaved in a post-polymerization modification step to alter the material's properties.

Research in this area is focused on designing and synthesizing polymers with tailored electronic and photophysical properties. By incorporating this compound into a polymer chain, researchers can fine-tune the final material's characteristics for specific applications, such as in organic electronics or specialized coatings. While this is a developing area of application, the foundational chemistry supporting its use as a polymer precursor is well-established in organic synthesis.

PropertyValueSignificance in Materials Science
Molecular FormulaC₁₂H₁₅BrO₂Defines the basic building block for polymerization.
Molecular Weight271.15 g/mol Influences the stoichiometry of polymerization reactions.
Bromine SubstituentAt C4-positionProvides a reactive site for cross-coupling polymerization reactions.
Methyl SubstituentAt C3-positionAffects the solubility and processability of the resulting polymer.
tert-Butyl Ester Group-COOC(CH₃)₃Offers steric bulk and can be a site for post-polymerization modification.

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms

Detailed experimental and theoretical work has been undertaken to understand the precise pathways through which this compound participates in key chemical transformations.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and understanding their mechanisms is crucial for optimization and catalyst design. uvic.ca The general mechanism for reactions like the Suzuki-Miyaura coupling involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. nih.govcolab.ws

The initial step is the oxidative addition of the aryl halide, such as tert-butyl 4-bromo-3-methylbenzoate, to a low-valent palladium(0) complex. nih.gov This step is often rate-determining and is influenced by the steric and electronic properties of both the aryl halide and the phosphine (B1218219) ligands on the palladium catalyst. illinois.edu For instance, the use of bulky, electron-donating phosphine ligands can facilitate the oxidative addition process. nih.gov

Following oxidative addition, transmetalation occurs, where the organic group from an organoboron compound (in the case of Suzuki coupling) is transferred to the palladium center, displacing the halide. The final step is reductive elimination , where the two organic fragments couple and are eliminated from the palladium center, regenerating the active palladium(0) catalyst and forming the new carbon-carbon bond. nih.gov

Recent studies have highlighted the complexity of these catalytic cycles, with some evidence suggesting the involvement of alternative pathways and the influence of additives and reaction conditions on the dominant mechanism. colab.wsillinois.edu The specific substituents on the aryl halide, like the methyl and tert-butoxycarbonyl groups in this compound, can modulate the reactivity of the C-Br bond towards oxidative addition.

Nucleophilic aromatic substitution (SNA) is another important reaction class for aryl halides. Unlike aliphatic SN2 reactions, the direct backside attack on an sp2-hybridized carbon is sterically hindered. byjus.comwikipedia.org Therefore, SNA reactions typically proceed through two primary mechanisms: the addition-elimination (SNAr) mechanism and the elimination-addition (benzyne) mechanism. chadsprep.com

The SNAr mechanism is favored when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. masterorganicchemistry.comlibretexts.org The presence of the electron-withdrawing tert-butoxycarbonyl group in this compound can facilitate this pathway. The reaction proceeds in two steps: addition of the nucleophile to form the resonance-stabilized carbanion, followed by elimination of the bromide leaving group to restore aromaticity. libretexts.org

The elimination-addition mechanism , proceeding through a highly reactive benzyne (B1209423) intermediate, typically occurs under strongly basic conditions and in the absence of strong electron-withdrawing activating groups. chadsprep.com

Recent research has explored the base-catalyzed isomerization of aryl halides, a process that can significantly impact the outcome of substitution reactions. nih.govrsc.org This isomerization can occur through pathways involving aryne intermediates. nih.gov For instance, in the presence of a strong, non-nucleophilic base, an aryl halide can undergo deprotonation to form an aryne, which can then be re-halogenated at a different position. This tandem isomerization and substitution can lead to products with regioselectivity that differs from what is expected from direct substitution. nih.gov While specific studies on this compound isomerization are not detailed, the principles of base-catalyzed aryl halide isomerization are broadly applicable to substituted bromobenzenes. nih.gov

Computational Chemistry Approaches

Theoretical calculations have become indispensable tools for understanding the electronic structure and reactivity of molecules like this compound.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. youtube.comyoutube.com By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, DFT can provide insights into a molecule's reactivity. researchgate.net For substituted aromatic compounds, DFT calculations can help to visualize the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Benzenes

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Benzene (B151609)-6.23-0.985.25
Toluene (B28343)-5.93-0.915.02
Nitrobenzene-6.78-2.014.77
Anisole-5.65-0.854.80

Note: The values in this table are illustrative and represent typical trends observed in DFT calculations. Actual values can vary depending on the level of theory and basis set used.

The substituents on an aromatic ring play a crucial role in directing its reactivity. studymind.co.uk Electron-donating groups increase the electron density of the ring, activating it towards electrophilic substitution, while electron-withdrawing groups decrease the electron density, deactivating the ring towards electrophiles but activating it for nucleophilic substitution. libretexts.org

Steric Hindrance Analyses through Conformational Studies

The spatial arrangement of the substituents on the benzene ring of this compound is a critical determinant of its reactivity. The bulky tert-butyl group, in particular, introduces significant steric hindrance, which has been a subject of interest in conformational studies.

Theoretical calculations and molecular modeling are employed to predict the most stable conformations of this compound. These studies typically involve energy minimization calculations to identify the lowest energy arrangement of the atoms. The key rotational degrees of freedom are the torsion angles involving the ester group and the methyl group relative to the plane of the benzene ring.

The primary findings from such analyses indicate that the tert-butyl group, due to its size, restricts the rotation of the ester moiety. This steric hindrance can influence the accessibility of the carbonyl carbon to incoming nucleophiles and the ortho positions to electrophiles. In comparison to its methyl ester counterpart, methyl 4-bromo-3-methylbenzoate, the tert-butyl ester exhibits reduced reaction rates in reactions sensitive to steric bulk at the ester group.

Key Research Findings:

The tert-butyl group significantly impacts the rate of nucleophilic substitution at the carbonyl carbon.

Conformational analysis highlights a preferred orientation of the ester and methyl groups that minimizes steric strain.

The steric bulk of the tert-butyl group can provide a degree of stability to the molecule by sterically protecting the ester linkage from hydrolysis.

Advanced Spectroscopic Studies for Mechanistic Insights

Beyond basic compound identification, advanced spectroscopic techniques are invaluable for elucidating reaction mechanisms involving this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy are particularly powerful in this regard.

Application of Nuclear Magnetic Resonance (NMR) for Reaction Progress Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time. For reactions involving this compound, ¹H NMR is especially useful. The distinct signals of the tert-butyl protons (a sharp singlet typically around 1.6 ppm) and the methyl protons (a singlet around 2.4 ppm) serve as excellent probes.

By acquiring NMR spectra at various time points during a reaction, the disappearance of reactant signals and the appearance of product signals can be quantified. For instance, in a Suzuki coupling reaction where the bromine atom is replaced, changes in the aromatic region of the ¹H NMR spectrum, as well as shifts in the methyl and tert-butyl signals, can be tracked to determine reaction kinetics.

Table 1: Representative ¹H NMR Data for Reaction Monitoring

Time (min)Integral of Reactant Methyl SignalIntegral of Product Methyl Signal% Conversion
01.000.000
300.750.2525
600.500.5050
1200.250.7575
2400.050.9595

Note: The data in this table is illustrative and will vary depending on the specific reaction and conditions.

This method allows for the determination of reaction rates and the identification of any intermediate species that may accumulate in sufficient concentration to be detected.

UV-Vis Spectroscopy in Mechanistic Probe Studies

UV-Vis spectroscopy is another valuable tool for studying the kinetics of reactions involving aromatic compounds like this compound. researchgate.netthermofisher.com The benzene ring and its substituents constitute a chromophore that absorbs UV light. libretexts.org Benzene itself typically shows a broad absorption around 254 nm. libretexts.org The specific absorption maxima (λmax) and molar absorptivity (ε) are sensitive to the electronic environment of the chromophore.

When this compound undergoes a reaction, such as a nucleophilic aromatic substitution or a cross-coupling reaction, the substitution pattern on the aromatic ring changes. This alteration in the electronic structure of the chromophore leads to a shift in the UV-Vis absorption spectrum. For example, the replacement of the electron-withdrawing bromine atom with a different functional group will change the energy of the π-π* transitions, resulting in a different λmax.

By monitoring the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined, provided that the reactant and product have distinct UV-Vis spectra. thermofisher.com This technique is particularly useful for fast reactions and for determining rate constants. researchgate.netthermofisher.com

Table 2: Illustrative UV-Vis Absorption Data for Kinetic Analysis

Wavelength (nm)Reactant (Absorbance)Product (Absorbance)
2400.850.20
2600.500.95
2800.150.60

Note: The data in this table is hypothetical and serves to illustrate the principle. The specific wavelengths and absorbances depend on the reaction being studied.

Kinetic analysis using UV-Vis spectroscopy often involves applying the Beer-Lambert law to relate absorbance to concentration. thermofisher.com This allows for the determination of the reaction order and the rate constant. thermofisher.comnih.gov

Future Directions and Research Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of tert-butyl 4-bromo-3-methylbenzoate typically involves the esterification of 4-bromo-3-methylbenzoic acid. Future research will likely focus on optimizing this process to enhance efficiency and sustainability. Key areas of investigation include the development of novel catalytic systems that can operate under milder conditions, reduce reaction times, and increase yields.

Table 1: Comparison of a Conventional vs. a Potential Sustainable Synthetic Route

Parameter Conventional Route (e.g., Acid Chloride) Proposed Sustainable Route (e.g., Catalytic Esterification)
Starting Materials 4-bromo-3-methylbenzoic acid, thionyl chloride, tert-butanol (B103910) 4-bromo-3-methylbenzoic acid, isobutylene (B52900) or MTBE
Catalyst Stoichiometric reagents Catalytic amount of solid acid or enzyme
Byproducts SO2, HCl, excess reagents Minimal, potentially recyclable catalyst
Energy Input Often requires heating Potentially lower energy requirements
Atom Economy Lower Higher

Exploration of Novel Reactivity and Unprecedented Transformations

The chemical structure of this compound offers multiple sites for exploring novel reactivity. The presence of a bromine atom makes it an ideal candidate for a variety of cross-coupling reactions beyond standard protocols. Research into new catalytic systems, perhaps utilizing earth-abundant metals, could unlock unprecedented carbon-carbon and carbon-heteroatom bond formations.

Another avenue for exploration is the activation of the C-H bonds of the methyl group or the aromatic ring. Directed C-H functionalization could provide direct pathways to more complex derivatives, bypassing the need for pre-functionalized starting materials and thus shortening synthetic sequences. The tert-butyl ester group, while generally stable, could also be targeted for novel transformations under specific catalytic conditions.

Table 2: Potential Areas for Novel Reactivity Exploration

Reactive Site Potential Transformation Rationale for Research
Aryl Bromide Photoredox-catalyzed cross-couplings Access to novel bond formations under mild conditions.
Methyl Group Late-stage C-H functionalization Direct introduction of new functional groups without multi-step synthesis.
Aromatic Ring Directed ortho-lithiation/metalation Precise functionalization of the aromatic core.
Ester Group Decarboxylative coupling reactions Use of the ester as a traceless directing group or coupling partner.

Expansion of Applications in Diverse Fields of Advanced Organic Chemistry

While currently used as an intermediate, future research can focus on developing this compound as a key building block in new areas of advanced organic chemistry. Its structural motifs are relevant to the synthesis of agrochemicals, pharmaceuticals, and materials science. For instance, substituted benzoic acid derivatives are common in pharmacologically active compounds.

Systematic derivatization of this compound could lead to the discovery of molecules with novel biological activities. In materials science, it could serve as a monomer or precursor for specialty polymers, liquid crystals, or organic light-emitting diode (OLED) materials, where the bromo- and methyl-substituents can be used to tune the material's electronic and physical properties.

Integration with Green Chemistry Principles and Methodologies

Future work on this compound should be heavily guided by the principles of green chemistry. skpharmteco.commsu.edu This involves a holistic approach to its synthesis and application, aiming to minimize environmental impact. Key principles to integrate include waste prevention, maximizing atom economy, and using less hazardous chemical syntheses. nih.gov

The use of safer solvents, renewable starting materials, and energy-efficient processes (such as microwave-assisted or mechanochemical synthesis) are promising areas of investigation. nih.gov Designing synthetic routes that avoid toxic reagents and minimize the generation of hazardous waste is crucial for the long-term viability and environmental acceptance of any chemical process involving this compound. nih.gov

Table 3: Application of Green Chemistry Principles

Green Chemistry Principle Application to this compound
1. Prevention Optimizing reaction conditions to achieve near-quantitative yields, minimizing waste. msu.edu
2. Atom Economy Designing syntheses where the maximum number of atoms from reactants are incorporated into the final product. msu.edu
3. Less Hazardous Synthesis Replacing hazardous reagents like thionyl chloride with safer alternatives. skpharmteco.com
5. Safer Solvents & Auxiliaries Utilizing greener solvents or solvent-free conditions.
6. Design for Energy Efficiency Employing catalytic methods that proceed at ambient temperature and pressure.

Synergistic Approaches with Automated Synthesis and Flow Chemistry

The synergy between automated synthesis platforms and continuous flow chemistry offers a powerful approach for future research. mt.com Automated systems can be used to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to quickly identify the optimal parameters for the synthesis of this compound and its derivatives.

Flow chemistry provides a means to safely and efficiently scale up the optimized reactions. rsc.org Continuous flow processes offer superior control over reaction parameters, enhanced safety (especially for handling hazardous intermediates), and can lead to higher yields and purity compared to traditional batch processing. mt.comnih.gov This approach is particularly well-suited for the multi-step synthesis of complex molecules starting from this building block, enabling more efficient and scalable production for potential industrial applications. nih.govresearchgate.net

Q & A

Q. What are the recommended methods for synthesizing tert-butyl 4-bromo-3-methylbenzoate, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : Synthesis typically involves esterification of 4-bromo-3-methylbenzoic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key optimization steps include:
  • Solvent Selection : Use anhydrous dichloromethane or toluene to minimize hydrolysis .
  • Temperature Control : Maintain reflux conditions (40–80°C) to balance reaction rate and side-product formation.
  • Catalyst Loading : Titrate catalyst concentration (1–5 mol%) to avoid excessive acid-induced decomposition.
  • Workup : Neutralize residual acid with NaHCO₃, followed by column chromatography for purification.
    Yield improvements can be achieved via Design of Experiments (DoE) to test variables like molar ratios and reaction time .

Q. How should researchers safely handle and store this compound to prevent decomposition or unintended reactions?

  • Methodological Answer :
  • Handling : Use fume hoods, nitrile gloves, and lab coats to avoid dermal/ocular exposure. Avoid inhalation of dust or vapors .
  • Storage : Store in amber glass containers under inert gas (N₂ or Ar) at 2–8°C to prevent ester hydrolysis or bromine displacement. Monitor for discoloration (indicative of degradation) .
  • Incompatibilities : Separate from strong acids/bases, oxidizing agents, and reactive metals (e.g., Na, Mg) .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
Technique Purpose Key Parameters
¹H/¹³C NMR Confirm structure and purityCompare peaks to reference spectra: tert-butyl (~1.3 ppm), aromatic protons (~7-8 ppm) .
HPLC Quantify purityUse C18 column, acetonitrile/water gradient (90:10 to 100:0), UV detection at 254 nm .
Mass Spectrometry (MS) Verify molecular ion (M⁺)Expected m/z: 285 (C₁₂H₁₃BrO₂⁺) .
FT-IR Identify functional groupsEster C=O stretch (~1720 cm⁻¹), C-Br (~600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction pathways involving this compound as a key intermediate?

  • Methodological Answer :
  • Comparative Mechanistic Studies : Use isotopic labeling (e.g., D₂O or ¹³C-tert-butanol) to track reaction pathways .
  • In Situ Monitoring : Employ techniques like ReactIR or HPLC-MS to detect transient intermediates (e.g., acyl bromides) .
  • Computational Modeling : Apply DFT calculations to compare activation energies of competing pathways (e.g., SN2 vs. radical mechanisms) .

Q. What strategies are recommended for studying the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing :
  • pH Variation : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C, 40°C, and 60°C .
  • Kinetic Analysis : Fit degradation data to Arrhenius or Eyring equations to predict shelf life .
  • Solid-State Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition thresholds .

Q. How can computational chemistry methods be integrated with experimental data to predict the reactivity of this compound in novel synthetic routes?

  • Methodological Answer :
  • Reactivity Prediction : Use molecular docking or frontier molecular orbital (FMO) theory to identify reactive sites (e.g., bromine substitution vs. ester cleavage) .
  • Solvent Effects : Simulate solvation free energies (COSMO-RS) to optimize solvent polarity for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Validation : Correlate computational predictions with experimental outcomes (e.g., reaction yields, byproduct profiles) using multivariate regression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.